molecular formula C10H15ClN2O B13552635 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride

2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride

Cat. No.: B13552635
M. Wt: 214.69 g/mol
InChI Key: KSLWVLFESWDNKP-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride typically involves the reaction of 2-methylphenylacetic acid with methylamine and ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methyl-2-(2-methylphenyl)acetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-amino-N-methyl-2-(2-methylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-8(7)9(11)10(13)12-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H

InChI Key

KSLWVLFESWDNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC)N.Cl

Origin of Product

United States

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